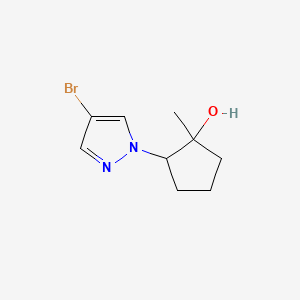![molecular formula C12H8N2O2 B12976658 Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde is a heterocyclic compound that features a fused ring system combining a pyridine ring and a benzoxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde typically involves the cyclization of 2-chloro-3-nitropyridines with o-aminophenols. This reaction is base-mediated and involves a sequential nucleophilic substitution of the chlorine atom and the nitro group. The reaction conditions often include heating the reactants in dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions for large-scale synthesis. This could include using continuous flow reactors to ensure consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and phenols can be used in substitution reactions.
Major Products
Oxidation: Pyrido[4,3-b][1,4]benzoxazine-10-carboxylic acid.
Reduction: Pyrido[4,3-b][1,4]benzoxazine-10-amine.
Substitution: Various substituted pyrido[4,3-b][1,4]benzoxazines depending on the nucleophile used.
Applications De Recherche Scientifique
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Industry: Explored for its use in the development of organic electroluminescent and phosphorescent materials.
Mécanisme D'action
The mechanism of action of pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[3,2-b][1,4]benzoxazines: These compounds have a similar fused ring system but differ in the position of the nitrogen atom in the pyridine ring.
Pyrido[3,2-b][1,4]benzothiazines: These compounds contain a sulfur atom instead of an oxygen atom in the benzoxazine ring and exhibit different pharmacological activities.
Uniqueness
Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H8N2O2 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde |
InChI |
InChI=1S/C12H8N2O2/c15-8-14-9-3-1-2-4-11(9)16-12-5-6-13-7-10(12)14/h1-8H |
Clé InChI |
TZCMEJKTBIEJJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C(O2)C=CN=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)





![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)

![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)

![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)


